N-tert-butyl-4-hydroxy-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide
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Overview
Description
N-tert-butyl-4-hydroxy-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide is a complex organic compound characterized by its unique molecular structure. This compound features a benzene ring substituted with a tert-butyl group, a hydroxyl group, and a sulfonamide group, along with a methoxyphenylmethyl moiety. Its intricate structure makes it a subject of interest in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butyl-4-hydroxy-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide typically involves multiple steps, starting with the formation of the benzene ring and subsequent functional group modifications. Key steps include:
Benzene Sulfonation: The initial step involves sulfonating benzene to introduce the sulfonic acid group.
N-alkylation: The reaction with tert-butylamine and methoxybenzyl chloride to form the final compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The methoxyphenylmethyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst are used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of para-benzoquinone derivatives.
Reduction: Formation of N-tert-butyl-4-hydroxy-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide amine derivatives.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its sulfonamide group makes it a versatile intermediate in organic synthesis.
Biology: In biological research, the compound can be used as a probe to study enzyme activities and biochemical pathways. Its structural similarity to certain biomolecules allows it to interact with specific biological targets.
Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to modulate biological processes makes it a candidate for therapeutic agents.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of various chemicals, including dyes, pigments, and pharmaceuticals.
Mechanism of Action
The mechanism by which N-tert-butyl-4-hydroxy-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, modulating their activity. The hydroxyl group can form hydrogen bonds, enhancing the compound's binding affinity. The molecular pathways involved may include enzyme inhibition, receptor activation, or modulation of signaling cascades.
Comparison with Similar Compounds
N-tert-butyl-4-hydroxybenzenesulfonamide: Similar structure but lacks the methoxyphenylmethyl group.
N-tert-butyl-4-hydroxy-N-phenylbenzene-1-sulfonamide: Similar structure but with a phenyl group instead of a methoxyphenyl group.
N-tert-butyl-4-hydroxy-N-(4-methoxybenzyl)benzene-1-sulfonamide: Similar structure but with a different sulfonamide group.
Uniqueness: N-tert-butyl-4-hydroxy-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide stands out due to its specific combination of functional groups, which provides unique chemical and biological properties compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
Properties
IUPAC Name |
N-tert-butyl-4-hydroxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4S/c1-18(2,3)19(13-14-5-9-16(23-4)10-6-14)24(21,22)17-11-7-15(20)8-12-17/h5-12,20H,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULRSROPQZFLTQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(CC1=CC=C(C=C1)OC)S(=O)(=O)C2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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